Product packaging for Gadolinium boride(Cat. No.:CAS No. 12008-06-9)

Gadolinium boride

Cat. No.: B083291
CAS No.: 12008-06-9
M. Wt: 222.1 g/mol
InChI Key: FYKPSYVUFHLGOY-UHFFFAOYSA-N
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Description

Gadolinium Boride (CAS 12008-06-9) is an inorganic compound with the formula B6Gd and a molecular weight of 222.11 g/mol . This odorless, purple to blue powder is supplied at a high 99.5% purity (metals basis) for research applications . It is characterized by its high melting point of 2100 °C and a density of 5.27 g/cm³ . In advanced research, this compound is a critical material for Neutron Capture Therapy (NCT), particularly for treating recurrent head-and-neck tumors . Nanoparticles of 10B-enriched this compound can simultaneously deliver high doses of both gadolinium and boron to tumor sites. Upon thermal neutron irradiation, these elements undergo nuclear fission reactions, generating high-energy particles that effectively kill cancer cells, including cancer stem cells, and achieve long-term tumor eradication . The inherent paramagnetic properties of gadolinium also allow these nanoparticles to function as dual-modal contrast agents for MRI and CT imaging, enabling non-invasive monitoring of drug distribution and tumor localization . Furthermore, this compound is employed in the development of advanced radiation shielding composites. When incorporated into materials like polyethylene, it significantly improves the shielding rate against both neutron and gamma radiation, offering a lead-free, high-performance solution for mixed radiation fields . This product is intended For Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B6Gd B083291 Gadolinium boride CAS No. 12008-06-9

Properties

IUPAC Name

gadolinium(2+);2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B6.Gd/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKPSYVUFHLGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12B3[B-]14B5[B-]23B45.[Gd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B6Gd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12008-06-9
Record name Gadolinium boride (GdB6), (OC-6-11)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gadolinium hexaboride
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Synthesis Methodologies of Gadolinium Boride

High-Temperature Solid-State Synthesis Approaches

High-temperature methods are conventional for producing bulk gadolinium boride. These techniques rely on the direct reaction of constituent elements or their compounds at elevated temperatures, often leading to highly crystalline and dense materials.

Arc Melting Techniques for Single Crystal Growth

Arc melting is a primary technique for synthesizing polycrystalline this compound, which can then be used as a precursor for single crystal growth. mdpi.com In this process, the elemental constituents, gadolinium and boron, are melted together in an inert atmosphere using an electric arc. This method is effective for producing initial melts of rare-earth borides. mdpi.com However, due to the high melting point of this compound, which is approximately 2510 °C, achieving a homogeneous melt can be challenging. matweb.commatweb.com

For growing single crystals, the floating zone (FZ) method is often employed, sometimes using a high-power xenon arc-lamp furnace. mdpi.comresearchgate.net This technique involves passing a molten zone along a polycrystalline rod of the material. As the molten zone moves, it leaves behind a progressively larger single crystal. researchgate.net This method has been successfully used to grow large single crystals of various rare-earth tetraborides (RB4), including GdB4. mdpi.com

Zone Refining Methods for Material Purity Enhancement

Zone refining is a purification technique that can be applied to this compound to enhance its purity. This method is often integrated with single crystal growth techniques like the floating zone method. ontosight.aiqsrarematerials.com The principle involves moving a narrow molten zone along a solid bar of the material. Impurities tend to concentrate in the molten phase and are thus swept to one end of the bar, leaving behind a purified solid. The use of zone-refining techniques has been reported to produce high-quality this compound crystals, which are crucial for their electronic and magnetic applications. ontosight.ai

Carbothermal Reduction Routes (e.g., Gd2O3 and Boron Carbide)

Carbothermal reduction is an economically viable method for producing this compound powders. researchgate.net This process typically involves the high-temperature reaction of gadolinium oxide (Gd2O3) with boron carbide (B4C) in the presence of carbon. researchgate.netresearchgate.net The reaction can be represented as:

Gd2O3 + B4C + C → GdBx + CO (gas)

The specific phase of this compound produced (e.g., GdB4 or GdB6) can be influenced by the reaction temperature and stoichiometry of the reactants. For instance, pure gadolinium tetraboride (GdB4) powder has been synthesized by the reduction of Gd2O3 with boron carbide in a vacuum at 1500°C. researchgate.netjkcs.or.kr This method is considered economical and suitable for large-scale production, though it can sometimes result in carbon and oxygen impurities. researchgate.net Research has shown that while the reaction can start at temperatures below 1200°C, a higher temperature of 1500°C is necessary to obtain pure GdB4 due to slow reaction kinetics at lower temperatures. jkcs.or.kr

Solution-Based and Low-Temperature Synthesis Strategies

To overcome some of the limitations of high-temperature methods, such as high energy consumption and potential for impurities, solution-based and lower-temperature synthesis strategies have been developed. These methods offer better control over particle size, morphology, and can lead to the formation of nanomaterials.

Molten Salt Synthesis Techniques for Nanocrystalline Formation

Molten salt synthesis (MSS) has emerged as a versatile and environmentally friendly method for producing a variety of inorganic nanomaterials, including this compound. researchgate.netsci-hub.se This technique involves using a molten salt as a reaction medium, which facilitates the reaction between precursors at relatively lower temperatures compared to solid-state methods. researchgate.net

For example, GdB6 nanoparticles with a cubic shape and an average size of 100 nm have been synthesized by reacting gadolinium fluoride (B91410) (GdF3) and sodium borohydride (B1222165) (NaBH4) in molten lithium chloride-potassium chloride (LiCl-KCl) at 900°C. researchgate.netresearchgate.net The molten salt acts as a solvent, promoting the diffusion of reactants and enabling the formation of crystalline products with controlled morphology. researchgate.net Electrochemical synthesis in molten salts at moderate temperatures (973–1023 K) has also been explored as a cost-effective alternative to produce high-quality gadolinium borides with specific stoichiometry and morphology, such as nanorods. mdpi.com

High-Pressure Solid-State Methods for Controlled Morphology

High-pressure solid-state (HPSS) synthesis is another route to produce this compound, particularly for obtaining specific morphologies like nanowires. This method involves reacting the precursors under high pressure, which can significantly influence the reaction kinetics and the final product's structure. researchgate.net

For instance, single-crystalline gadolinium hexaboride (GdB6) nanowires have been successfully prepared at very low temperatures of 200–240 °C using an HPSS method in an autoclave. researchgate.net The raw materials for this synthesis were gadolinium (Gd), boric acid (H3BO3), magnesium (Mg), and iodine (I2). researchgate.net This approach demonstrates the capability of high-pressure methods to facilitate reactions at much lower temperatures than conventional solid-state routes and to produce one-dimensional nanostructures. researchgate.net

Interactive Data Table: Synthesis Parameters for this compound

Synthesis MethodPrecursorsTemperature (°C)Product Phase/MorphologyReference
Arc Melting / Floating ZoneGadolinium, Boron>2500 (melting)Single Crystal (GdB4) mdpi.com
Carbothermal ReductionGd2O3, B4C, C1500Powder (GdB4) researchgate.netjkcs.or.kr
Molten Salt SynthesisGdF3, NaBH4 in LiCl-KCl900Nanocubes (~100 nm, GdB6) researchgate.netresearchgate.net
High-Pressure Solid-StateGd, H3BO3, Mg, I2200-240Nanowires (GdB6) researchgate.net

Electrosynthesis Routes in Molten Salts

The electrochemical synthesis of gadolinium borides in molten salt electrolytes is a significant method for producing these materials. This high-temperature approach allows for the direct formation of boride compounds from their constituent elements, which are introduced into the melt as ionic species.

The process is typically carried out in a chloride-fluoride melt, such as an equimolar mixture of NaCl and KCl with additions of NaF, GdCl₃, and a boron source like potassium tetrafluoroborate (B81430) (KBF₄). jmmab.com Studies have shown that the joint electroreduction of gadolinium and boron ions is possible, leading to the formation of gadolinium-boron alloys. jmmab.com The mechanism is thought to involve the initial reduction of the more electropositive component, boron, onto the cathode. dtic.mil Subsequently, gadolinium is deposited onto this boron layer, followed by mutual diffusion to form various this compound phases. dtic.mil

The parameters of the electrolysis, including electrolyte composition, temperature, voltage, and duration, are critical for controlling the phase and morphology of the final product. jmmab.com Research has identified optimal conditions for the electrosynthesis of lanthanum-gadolinium borides, which can be extrapolated to the synthesis of pure gadolinium borides. jmmab.com

ParameterOptimum Value
Electrolyte Composition (wt. %) NaCl (40.0), KCl (51.0), NaF (3.0), GdCl₃ (3.0), KBF₄ (3.0)
Voltage 2.5–3.0 V
Duration 45–50 min
Temperature 973–1073 K (700-800 °C)

Table 1: Optimized Parameters for Electrosynthesis of Lanthanum-Gadolinium Borides in Molten Salt. jmmab.com

The morphology of the deposited this compound can be controlled by the applied potential. For instance, in a KCl-NaCl-NaF(10 wt.%)-GdF₃-KBF₄ melt, potentiostatic electrolysis at -1.5 V yielded coral-like dendrites of gadolinium hexaboride (GdB₆). mdpi.com In contrast, applying a potential of -1.8 V resulted in the formation of GdB₆ micro- and nanorods, and even nanowires. mdpi.com The formation of these nanostructures has been suggested to occur via an intercalation mechanism. mdpi.com

Utilization of Boron Cage Compounds as Precursors

Boron cage compounds, such as polyhedral boranes, serve as effective precursors for the synthesis of metal borides, including this compound. This method offers an alternative to direct reactions between the elements, which can be challenging.

One documented approach involves using metal decahydro-closo-decaborate salts. Specifically, gadolinium borides have been synthesized by reacting gadolinium B₁₀H₁₀²⁻ salts with metal hydrides. cambridge.org The thermal decomposition of these precursor compounds, like M₂[B₁₀H₁₀] (where M can be Gd), leads to the formation of the corresponding metal boride. cambridge.orguni-hamburg.de This dehydrogenation process is a key step in converting the boron cage precursor into the final ceramic material. cambridge.org The stability of the closo cluster structure is a significant factor in these reactions. cambridge.org This precursor route has also been successfully applied to synthesize borides of other rare-earth elements, such as cerium. cambridge.orguni-hamburg.de

Nanomaterial Synthesis and Morphological Control

The synthesis of this compound nanomaterials has attracted considerable interest due to the unique properties that emerge at the nanoscale. Various methods have been developed to control the size and shape, leading to the fabrication of nanocrystals, nanoparticles, nanowires, and nanocomposites.

Fabrication of this compound Nanocrystals and Nanoparticles

Molten salt synthesis has proven to be a convenient method for producing this compound nanocrystals. In one approach, gadolinium hexaboride (GdB₆) nanoparticles were synthesized through the reaction of gadolinium(III) fluoride (GdF₃) and sodium borohydride (NaBH₄) in a molten lithium chloride-potassium chloride (LiCl-KCl) eutectic at 900°C. researchgate.netaminer.cn This method yielded cubic-shaped GdB₆ nanoparticles with an average size of approximately 100 nm and a Brunauer-Emmett-Teller (BET) surface area of 51.5 m²/g. researchgate.net

Another solid-state technique involves the firing of highly pure precursor powders in a low-vacuum furnace. Pure GdB₆ has been successfully synthesized at temperatures at or below 1400 °C using this method, resulting in particles in the sub-micron range. researchgate.net

Synthesis MethodPrecursorsTemperatureProduct MorphologyAverage Size
Molten Salt Synthesis GdF₃, NaBH₄ in LiCl-KCl900 °CCubic Nanoparticles~100 nm
Solid-State Firing High-Purity Powders≤1400 °CSub-micron ParticlesSub-micron

Table 2: Comparison of Synthesis Methods for this compound Nanoparticles. researchgate.netaminer.cn

Growth Mechanisms of this compound Nanowires

One-dimensional nanostructures, such as nanowires, exhibit distinct properties. The growth of this compound nanowires has been achieved through several methods, with distinct proposed growth mechanisms.

The high-pressure solid-state (HPSS) method, which can be performed in an autoclave, is a newer technique for growing GdB₆ nanowires at relatively low temperatures (200–260 °C). mdpi.com The growth mechanism is speculated to involve three main steps:

Diffusion and reaction of gadolinium and boron atoms. mdpi.com

Nucleation of GdB₆ crystals. mdpi.com

Growth of the GdB₆ nanowires. mdpi.com

A more traditional method is chemical vapor deposition (CVD), which operates at higher temperatures (950–1100 °C). mdpi.com The growth of nanowires via CVD can proceed through either a vapor-liquid-solid (VLS) or a vapor-solid (VS) mechanism. mdpi.com The VLS mechanism, for example, relies on the presence of a catalytic metal particle that forms a liquid alloy with the source materials, from which the nanowire precipitates and grows. High-resolution transmission electron microscopy has revealed that GdB₆ nanowires are single-crystalline and exhibit a preferred growth direction along the Current time information in Bangalore, IN. lattice direction. researchgate.netlookchem.com

Synthesis of this compound-Based Core-Shell Nanocomposites

Core-shell nanocomposites are advanced materials that combine the properties of different compounds in a single nanostructure. While research on this compound specifically as a core or shell is emerging, related gadolinium-based and boride-based core-shell structures have been synthesized.

For instance, a novel core-shell nanocomposite (h-BN@Gd₂O₃) has been created by combining hexagonal boron nitride (h-BN) as the core with gadolinium oxide (Gd₂O₃) as the shell. researchgate.netnih.gov This synthesis was achieved using a hybrid technique involving pulsed laser deposition in a liquid. nih.gov

Another relevant example is the synthesis of gold-gadolinium core-shell nanoparticles (Gd@AuNPs). In this process, an aqueous solution of HAuCl₄ is mixed with a gadolinium solution. nih.gov A polymer (polyethylene glycol) is added, followed by reduction with sodium borohydride (NaBH₄) to form the core-shell structure. nih.gov

The synthesis of iron-boron core and gold shell (FeB-Au) nanoparticles has also been demonstrated using a redox-transmetalation method in non-aqueous conditions. aston.ac.uk This approach, where iron acts as the reducing agent for the gold shell, could potentially be adapted for this compound-based systems. aston.ac.uk

Structural Investigations of Gadolinium Boride Systems

Crystal Structure Analysis of Gadolinium Hexaborides (GdB6)

Gadolinium hexaboride (GdB6) is a prominent member of the rare-earth hexaboride family, which is known for a range of intriguing physical phenomena.

CaB6-Type Cubic Lattice Studies and Occupancy Analysis

GdB6 crystallizes in a simple cubic structure of the CaB6-type, belonging to the Pm-3m space group. ontosight.airesearchgate.netgoogle.com This structure is analogous to the CsCl-type, where gadolinium atoms and boron octahedra occupy the cesium and chloride ion sites, respectively. The lattice is characterized by a three-dimensional framework of B6 octahedra. hpstar.ac.cn The gadolinium atom is situated at the center of a cube, surrounded by eight B6 octahedra. researchgate.net Each gadolinium atom is coordinated by 24 boron atoms. researchgate.net The strong covalent bonds between boron atoms contribute to the stability and hardness of the crystal. ontosight.aihpstar.ac.cn

PropertyValue
Crystal SystemCubic
Space GroupPm-3m
Structure TypeCaB6

Configuration of Boron Octahedra Networks

The fundamental building block of the GdB6 structure is the boron octahedron, a tightly bound cluster of six boron atoms. ontosight.ai These octahedra are interconnected, forming a rigid, three-dimensional network that permeates the entire crystal. hpstar.ac.cn This network of boron octahedra is a defining feature of all hexaboride compounds with the MB6 stoichiometry. researchgate.net The stability of the structure is largely attributed to the strong covalent bonding within and between these boron octahedra. ontosight.aijst.go.jp Each boron atom is bonded to five other boron atoms—four within its own octahedron and one in an adjacent octahedron. researchgate.net

Influence of Boron Octahedron Distortion Modes on Atomic Arrangements

While GdB6 exhibits a cubic structure at room temperature, studies have shown that the distortion of the boron octahedra plays a crucial role in the material's properties, particularly in the interplay between its spin and lattice structures. At low temperatures, GdB6 undergoes phase transitions that involve both structural distortions and antiferromagnetic ordering. researchgate.net These distortions are not random but occur in specific modes. For instance, in some antiferromagnetic configurations, two primary distortion modes, denoted as Γ1+ and Γ3+, are observed. The Γ1+ mode involves the movement of all boron atoms toward the center of the octahedron, while the Γ3+ mode sees four in-plane boron atoms moving inwards and the two axial boron atoms moving outwards. These magnetoelastic distortions suggest that the ground state of GdB6 may have a tetragonal symmetry induced by magnetic ordering.

Examination of Gadolinium Tetraborides (GdB4) Crystal Structure

Gadolinium tetraboride (GdB4) crystallizes in a tetragonal structure with the space group P4/mbm. materialsproject.orgjkcs.or.kr The structure is three-dimensional, with gadolinium atoms bonded to eighteen boron atoms in a 4-coordinate geometry. materialsproject.org The boron sublattice in GdB4 is composed of structural elements found in both diborides (rings of boron atoms) and hexaborides (boron octahedra). aip.org This complex arrangement leads to interesting magnetic properties, with the compound ordering antiferromagnetically at a Néel temperature of 42 K. aps.org The magnetic moments of the gadolinium atoms have been indicated to lie within the ab plane of the tetragonal unit cell. aps.org

PropertyValue
Crystal SystemTetragonal
Space GroupP4/mbm
Lattice Parametersa = 7.134 Å, c = 4.048 Å materialsproject.org

Crystal Chemistry of Ternary Gadolinium Borides

The introduction of a third element into the gadolinium-boron system leads to the formation of ternary gadolinium borides with diverse and often complex crystal structures. Research into these ternary systems has revealed new structure types and properties.

For example, GdTcB4 has been synthesized and found to adopt the orthorhombic YCrB4-type structure. iaea.org In the realm of boron-rich ternary borides, compounds with complex stoichiometries have been identified. For instance, gadolinium can form part of the REB25 structure type. wikipedia.org Furthermore, quaternary compounds such as YxGd(1-x)B12C0.33Si3.0 have been described, featuring a unique trigonal crystal structure with a framework of B12 icosahedra and Si8 ethane-like complexes. wikipedia.org Another example is the discovery of Gd2(FeB)7-type structures in the exploration of ternary metal borides. acs.org

Phase Stability under Extreme Conditions (High Pressure and High Temperature Environments)

Gadolinium borides exhibit remarkable structural stability under extreme conditions. In-situ high-pressure angle-dispersive X-ray diffraction experiments on GdB6 have shown that it remains structurally stable up to a pressure of 73 GPa at room temperature. hpstar.ac.cnresearchgate.net The bulk modulus, a measure of a substance's resistance to compression, was determined to be approximately 177 GPa under hydrostatic compression. researchgate.net This high stability is attributed to the dense CsCl-type structure and the robust three-dimensional network of covalent B-B bonds within the B6 octahedra. hpstar.ac.cn

While stable under high pressure, some gadolinium borides, like other metal dodecaborides, may require high pressure (around 6.5 GPa) to form stable phases. acs.org Studies on high-entropy borides, which can contain multiple metallic elements, also indicate phase stability at high pressures and temperatures, making them candidates for applications in extreme environments. nih.govmdpi.com High-pressure studies on gadolinium itself have detailed its phase transitions through hcp, αSm, and dhcp phases at various pressures and temperatures, providing a broader context for the behavior of its compounds under extreme conditions. osti.gov

Electronic Structure Theory and Experimental Probes

Density Functional Theory (DFT) Studies of Electronic States

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic ground state properties of many-body systems like GdB₆. osti.gov These first-principles calculations provide valuable insights into the band structure, density of states (DOS), and the nature of chemical bonding within the compound.

The Generalized-Gradient Approximation (GGA) is a widely used exchange-correlation functional within DFT for studying materials like GdB₆. osti.govresearchgate.net GGA calculations have been instrumental in determining the structural and electronic properties of GdB₆. researchgate.net Spin-polarized calculations using GGA have shown that GdB₆ exhibits metallic behavior for the majority spin states and semi-metallic behavior for the minority spin states. dntb.gov.ua

Theoretical studies employing GGA have successfully predicted the lattice constant and magnetic properties of GdB₆, which are in good agreement with experimental results. dntb.gov.ua The calculated electronic band structure reveals that the states near the Fermi level are primarily composed of Gd 5d and B 2p states, indicating a strong hybridization between them. osti.govdntb.gov.ua The total density of states (DOS) calculated using GGA typically shows several distinct groups of bands. For instance, the B 2s and 2p states form bands at lower energies, while the conduction bands are mainly derived from Gd 5d and B 2p states. dntb.gov.ua

A crucial aspect of modeling the electronic structure of GdB₆, which contains strongly correlated Gd 4f electrons, is the inclusion of an on-site Coulomb interaction parameter, often denoted as U (as in the GGA+U method). researchgate.net The value of U is critical for accurately describing the localization of the 4f electrons and the resulting magnetic structure.

Systematic DFT studies have shown a strong dependence of the antiferromagnetic (AFM) ordering of the Gd 4f electronic states on the chosen U value. researchgate.net Research indicates that a relatively small U value (in the range of 0–3 eV) provides the most consistent agreement with experimental ground-state properties. researchgate.net This small U value leads to a C-type antiferromagnetic (C-AFM) ground state, with a closely competing E-type AFM state. researchgate.net The inclusion of the Hubbard U parameter is essential for correctly positioning the localized Gd 4f peaks in the density of states, which are observed to be split into occupied and unoccupied states well below and above the Fermi level, respectively. osti.gov This splitting confirms the trivalent nature of the Gd³⁺ ions in GdB₆. osti.gov

Applications of Generalized-Gradient Approximation (GGA)

Experimental Characterization of Electronic Band Structures

Experimental techniques provide the necessary validation and complement the theoretical predictions of the electronic structure. For GdB₆, while theoretical studies are abundant, comprehensive experimental data, particularly for the Fermi surface and angle-resolved valence bands, are less common compared to other hexaborides like LaB₆ and CeB₆.

The Fermi surface is a fundamental concept in condensed matter physics that describes the boundary between occupied and unoccupied electron states at absolute zero temperature. Its topology is crucial for understanding a material's electronic transport properties.

Direct experimental investigation of the Fermi surface of GdB₆ using techniques like the de Haas-van Alphen (dHvA) or Shubnikov-de Haas (SdH) effects is not extensively reported in the literature. wikipedia.orgescholarship.orgtugraz.at However, theoretical calculations and analogies with other rare-earth hexaborides provide significant insights. escholarship.orgontosight.ai For instance, studies on the isostructural compound CeB₆ have revealed a Fermi surface consisting of large, oval-shaped pockets around the X points of the Brillouin zone. arxiv.org It is plausible that GdB₆ possesses a similarly complex Fermi surface topology, which is influenced by its magnetic ordering. osti.gov The sensitivity of the electronic band dispersion to the specific antiferromagnetic configuration, as predicted by DFT, suggests that the Fermi surface properties are intrinsically linked to the magnetic state of the compound. osti.gov

Photoemission spectroscopy (PES) is a direct experimental probe of the occupied electronic states (valence band) of a material. researchgate.netjh.edu In this technique, photons of a specific energy excite electrons from the sample, and by measuring the kinetic energy and emission angle of these photoelectrons, one can map the electronic band structure. researchgate.netarxiv.org

While comprehensive angle-resolved photoemission spectroscopy (ARPES) studies specifically on GdB₆ are limited, the general features of its valence band can be inferred from available data and comparative studies with other hexaborides. arxiv.orgfmassee.nl The valence band of GdB₆ is expected to be dominated by the B 2p states, with significant contributions from Gd 5d states near the Fermi level, as suggested by theoretical calculations. osti.govdntb.gov.ua The highly localized Gd 4f electrons are expected to appear as sharp peaks at binding energies well below the Fermi level. osti.gov

High-resolution PES studies on related rare-earth hexaborides like YbB₆ have revealed linearly dispersing surface states, highlighting the potential for complex electronic phenomena in this family of materials. researchgate.net The valence band spectra of GdB₆ are crucial for understanding its metallic nature and the hybridization between gadolinium and boron orbitals. ontosight.ai

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for analyzing the core-level electronic states of the constituent atoms in a compound, providing information about their chemical states and bonding environment.

Gd 3d and 4d Core Levels: XPS studies on gadolinium-containing materials have provided detailed spectra for the Gd 3d and 4d core levels. The Gd 3d spectrum is characterized by a spin-orbit split doublet, corresponding to the 3d₅/₂ and 3d₃/₂ states. researchgate.net For Gd-doped diamond-like nanostructures, these peaks have been observed at binding energies of approximately 1187.3 eV and 1220 eV, respectively, with a splitting of 32.7 eV. researchgate.net

The Gd 4d spectrum also exhibits a doublet structure due to spin-orbit coupling. In GdB₆-ZnO heteroarchitectures, well-defined peaks for the Gd 4d₅/₂ and 4d₃/₂ states have been reported at binding energies of approximately 142.9 eV and 148.1 eV. researchgate.net Similar values have been reported for GdB₆ nanoparticles, confirming the trivalent (Gd³⁺) state of gadolinium in the boride matrix. acs.org

B 1s Core Level: The B 1s core level provides information about the boron framework within the GdB₆ structure. In a GdB₆-ZnO heteroarchitecture, the B 1s peak has been observed at a binding energy of 190.1 eV. researchgate.net The precise binding energy of the B 1s level can be influenced by the local chemical environment and the presence of any surface oxides or contaminants.

Valence Band Electronic Structure Measurements (e.g., Photoemission Spectroscopy)

Theoretical Models for Metallic Boride Conductivity and Charge Transfer

The metallic conductivity observed in many rare-earth borides, including gadolinium boride, is primarily explained by theoretical models centered on the concept of charge transfer. In the crystal lattice of compounds like gadolinium hexaboride (GdB₆), the gadolinium atoms are positioned within a rigid three-dimensional network of covalently bonded boron atoms that form octahedra. ontosight.ai

Theoretical frameworks, such as the tight-binding approximation, have been employed to investigate the electronic structure of these metallic borides. royalsocietypublishing.org A central tenet of these models is the transfer of valence electrons from the metal atoms to the boron sublattice. pageplace.de The boron atom's electronic configuration makes it an effective electron acceptor, which helps to stabilize the extensive B-B covalent bonding network. pageplace.de In return, the high donor capacity of rare-earth atoms facilitates this transfer. pageplace.de

The degree of charge transfer is a critical factor determining the material's electronic properties. It is widely accepted that rare-earth borides containing trivalent metals, such as Gadolinium (Gd³⁺), should exhibit metallic conductivity. pageplace.de This is because the transfer of valence electrons from the metal ions stabilizes the boron sublattice and also results in partially filled conduction bands, allowing for the movement of charge carriers. pageplace.de Density Functional Theory (DFT) calculations and other electronic structure calculations support this view, although the precise value of the charge transferred may vary slightly between different theoretical approaches. pageplace.deacs.org

In essence, the charge transfer mechanism can be summarized as:

Electron Donation: The gadolinium atom donates its valence electrons.

Boron Sublattice Acceptance: The electron-deficient boron network accepts these electrons, which stabilizes the covalent B-B bonds within the boron cages. pageplace.deccspublishing.org.cn

Metallic Conduction: This process results in a metallic state, as the electronic bands derived from the gadolinium and boron orbitals allow for delocalized electrons to conduct electricity. The synergy between the f-orbitals of the rare-earth metal and the orbitals of other constituent elements can accelerate this charge transfer, promoting conductivity. researchgate.net

Studies on various metal borides have shown a correlation between the extent of electron transfer and the resulting structure of the boron network. diva-portal.org For instance, a transfer of more than one electron from the metal to boron has been observed to favor a planar boron structure in certain diborides. diva-portal.org In rare-earth hexaborides, this charge transfer is fundamental to their characteristic electronic and magnetic properties. iaea.org

Theoretical Model AspectDescriptionImplication for this compound
Electron Source Rare-earth metal atom (Gadolinium)Gd acts as an electron donor, typically in a trivalent (Gd³⁺) state.
Electron Acceptor Covalent Boron SublatticeThe network of boron atoms accepts valence electrons to stabilize its structure. pageplace.de
Mechanism Transfer of valence electrons from metal to boron.Leads to partially filled electronic bands, resulting in metallic conductivity. pageplace.de
Governing Factors Electronegativity difference, electron deficiency of boron, donor capacity of the rare-earth metal.The combination of these factors in the Gd-B system strongly favors charge transfer. pageplace.deccspublishing.org.cn

Hybridization Phenomena Involving Gadolinium 4f and Oxygen 2p States

While this compound is a binary compound of gadolinium and boron, the phenomenon of hybridization between gadolinium's 4f orbitals and oxygen's 2p orbitals is a critical concept observed in gadolinium-oxygen containing systems, such as gadolinium oxide (Gd₂O₃) and other complex oxides. researchgate.nettu-darmstadt.de Understanding this interaction provides insight into the behavior of gadolinium's f-electrons, which also influences the properties of its borides, albeit through different hybridization pathways (e.g., with boron's orbitals).

In lanthanide compounds, particularly those with higher oxidation states, the 4f orbitals can participate directly in chemical bonding by hybridizing with the valence orbitals of neighboring ligands, such as the 2p states of oxygen. nih.gov This covalent interaction is more pronounced than in many trivalent lanthanide systems. nih.gov For gadolinium, which has a half-filled 4f shell (4f⁷), these hybridization effects are crucial in determining the electronic and magnetic structure of its compounds.

Key aspects of Gd 4f-O 2p hybridization include:

Orbital Overlap: In oxides, the spatial extent of the gadolinium 4f and 5d orbitals allows for overlap with the oxygen 2p orbitals. This mixing of orbitals leads to the formation of hybrid electronic states. wisc.eduresearchgate.net

Band Structure Modification: This hybridization directly influences the electronic band structure. Experimental evidence from techniques like X-ray absorption spectroscopy (XAS) on cerium and praseodymium oxides confirms significant mixing between the lanthanide 4f/5d and oxygen 2p orbitals. nih.govresearchgate.net In gadolinium oxides, evidence for extra-atomic Gd 4f hybridization has been found to lead to band dispersion in the occupied 4f levels. researchgate.net

Influence on Properties: The degree of hybridization impacts the material's properties. For example, in certain copper-oxide complexes containing gadolinium, the magnetic exchange interactions are mediated through pathways involving Cu-3d, O-2p, and Gd-5d/4f orbitals. wisc.edu This demonstrates that the O-2p states act as a bridge, and their interaction with Gd orbitals is a key part of the exchange mechanism.

In the context of this compound, direct Gd 4f-O 2p hybridization is absent due to the lack of oxygen. However, the principle of f-orbital hybridization remains relevant. In borides, the gadolinium 4f and 5d orbitals interact and hybridize with the s and p orbitals of the boron atoms. This Gd-B hybridization, alongside the charge transfer discussed previously, governs the material's electronic and magnetic properties. The study of Gd 4f-O 2p hybridization in oxides provides a valuable comparative model for understanding the fundamental nature of 4f electron involvement in the bonding of gadolinium compounds in general.

Compound TypePrimary HybridizationMediating OrbitalsKey Outcome
Gadolinium Oxides Gd 4f/5d - O 2pOxygen 2pModifies band structure, influences magnetic exchange interactions. researchgate.netwisc.edu
Gadolinium Borides Gd 4f/5d - B 2s/2pBoron 2s, 2pDetermines metallic conductivity and magnetic ordering. iaea.org
Gadolinium Halides Gd 4f - Gd 5dGadolinium 5dSpatially expanded 5d electrons bridge localized 4f spins, leading to robust ferromagnetism. arxiv.orgresearchgate.net

Magnetic Phenomena in Gadolinium Boride Compounds

Antiferromagnetic (AFM) Ordering in Gadolinium Hexaboride

Gadolinium hexaboride (GdB6) is known for its complex magnetic behavior, exhibiting antiferromagnetic (AFM) ordering at low temperatures. Experimental data consistently show a first-order phase transition to an antiferromagnetic state at a Néel temperature (TN) of approximately 15-16 K. researchgate.netresearchgate.net Below this initial transition, a second phase transition occurs at a lower, sample-dependent temperature, typically between 5 and 10 K. researchgate.neticm.edu.pl These successive transitions lead to distinct antiferromagnetic phases, often denoted as AFM I (or H-phase) and AFM II (or L-phase), with the latter exhibiting significant thermal hysteresis. researchgate.neticm.edu.pl

Contributions of Gadolinium 4f Electronic States to Magnetic Ordering

The magnetic properties of GdB6 are primarily dictated by the gadolinium (Gd) ion. In its trivalent state (Gd3+), gadolinium possesses a half-filled 4f electron shell, resulting in a ground state of 8S7/2 (L=0, S=7/2). researchgate.net This configuration means there is no orbital magnetic moment, and the magnetism arises purely from the electron spins, making GdB6 a model system often described as a simple Heisenberg antiferromagnet. researchgate.net The effective magnetic moment is close to that of the free Gd3+ ion. researchgate.net Theoretical studies using density-functional theory (DFT) highlight the importance of the localized Gd 4f electronic states. osti.govaps.org The strength of the on-site Coulomb interaction (represented by the Hubbard U parameter) in these calculations is crucial for accurately determining the antiferromagnetic ground state, indicating a complex interplay between localized f-electrons and itinerant conduction electrons. osti.govaps.org

Interplay of Spin and Lattice Structures (Magnetoelastic Effects)

A significant aspect of the magnetic ordering in GdB6 is the strong coupling between the magnetic moments (spin) and the crystal lattice, known as magnetoelastic effects. aps.org Although GdB6 has a cubic crystal structure at room temperature, the onset of magnetic ordering is accompanied by structural distortions. researchgate.netosti.gov Theoretical calculations and experimental observations suggest that the boron octahedra, which form a rigid cage around the Gd ions, play a critical role in this interplay. osti.gov The distortion modes of these octahedra are directly affected by the specific antiferromagnetic configuration. osti.gov This spin-lattice interaction is believed to induce a lower, tetragonal symmetry in the magnetically ordered state, which is the likely origin of the observed transport anisotropy in a material that would otherwise be isotropic due to its cubic structure. researchgate.netosti.gov

Theoretical and Experimental Studies of Ferromagnetic Interactions

While GdB6 is predominantly antiferromagnetic, ferromagnetic interactions can be observed in other gadolinium boride compounds, notably in gadolinium tetraboride (GdB4). GdB4 itself orders antiferromagnetically at a Néel temperature of 42 K. mdpi.comaip.org However, studies on solid solutions have shown that ferromagnetism can be induced. In Gd1-xErxB4 single crystals, the partial substitution of gadolinium with erbium (Er) leads to the emergence of an anomalous ferromagnetic phase below the ordering temperature. mdpi.com This induced ferromagnetism is highly anisotropic and is accompanied by magnetic hysteresis, with significant coercive fields observed at low temperatures, a feature absent in pure GdB4 or ErB4. mdpi.com This behavior is attributed to the competing magnetic anisotropies of the Gd3+ and Er3+ ions within the same crystal lattice. mdpi.com

Influence of Crystal Structure on Magnetic Anisotropy and Ordering

The crystal structure plays a pivotal role in determining the magnetic anisotropy—the directional dependence of a material's magnetic properties—and the type of magnetic ordering. This is clearly illustrated by the contrasting behaviors of GdB6 and GdB4.

Gadolinium Hexaboride (GdB6): GdB6 crystallizes in the simple cubic CaB6-type structure (space group Pm-3m). osti.govhpstar.ac.cn In its paramagnetic state at room temperature, the material is isotropic. However, below the Néel temperature, the magnetic ordering induces significant anisotropy. icm.edu.pl The low-temperature AFM II phase is anisotropic, while the intermediate AFM I phase is more isotropic. icm.edu.pl Torque magnetometry studies strongly suggest that the crystal adopts a tetragonal symmetry in the ordered state, despite being cubic at room temperature. researchgate.net This structural change, driven by magnetoelastic effects, creates preferential directions for the magnetic moments. researchgate.netosti.gov

Gadolinium Tetraboride (GdB4): In contrast, GdB4 possesses a tetragonal crystal structure (space group P4/mbm). aip.org This inherent structural anisotropy directly influences its magnetic properties. GdB4 exhibits a non-collinear antiferromagnetic structure where the magnetic moments of the Gd3+ ions lie within the basal ab-plane, perpendicular to the crystallographic c-axis. mdpi.comaps.org This makes the nih.gov direction the easy axis of magnetization. mdpi.com The competition between this in-plane anisotropy and the out-of-plane (c-axis) anisotropy of other rare-earth borides, like ErB4, is the source of the induced ferromagnetism in doped compounds. mdpi.com

Advanced Characterization Methodologies for Gadolinium Borides

Spectroscopic Techniques for Compositional and Bonding Analysis

Spectroscopic methods are fundamental in determining the elemental makeup, chemical states, and bonding environments within gadolinium borides.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the lattice parameters of gadolinium borides. For gadolinium hexaboride (GdB₆), which typically crystallizes in a simple cubic CsCl-type structure with the space group Pm-3m, XRD patterns show well-defined diffraction peaks. hpstar.ac.cnmaterialsproject.orgmaterialsproject.org Rietveld refinement of XRD data allows for precise calculation of the lattice parameter. For instance, a Rietveld-refined lattice parameter for GdB₆ has been reported as a = 4.108 Å. hpstar.ac.cn High-pressure XRD studies have shown that the GdB₆ structure is stable up to 73 GPa. hpstar.ac.cn

Gadolinium tetraboride (GdB₄), on the other hand, possesses a tetragonal structure with the space group P4/mbm. materialsproject.org XRD is crucial for distinguishing between these different boride phases and for identifying any impurities that may be present in a sample, such as GdB₄ in a GdB₆ sample. hpstar.ac.cn The accuracy of lattice parameter determination via XRD is critical, with uncertainties as low as 0.0001 Å being achievable with well-aligned instruments. imeko.net

Interactive Table: Crystallographic Data for Gadolinium Borides

CompoundCrystal SystemSpace GroupLattice Parameter (a)
Gadolinium Hexaboride (GdB₆)CubicPm-3m (221)4.108 Å hpstar.ac.cn
Gadolinium Tetraboride (GdB₄)TetragonalP4/mbm (127)7.21 Å materialsproject.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition, empirical formula, and chemical and electronic states of the elements within gadolinium borides. osti.govbris.ac.uk XPS analysis of GdB₆ can confirm the presence of gadolinium and boron and determine their oxidation states. nih.gov The high-resolution XPS spectrum of Gd 4d in gadolinium-containing compounds typically shows characteristic peaks for Gd 4d₅/₂ and Gd 4d₃/₂. researchgate.net For instance, in Gd-doped materials, these peaks can be found around 141.8 eV and 147.4 eV, confirming the Gd³⁺ valence state. researchgate.net Similarly, the B 1s spectrum provides information about the chemical environment of boron. This technique is particularly useful for detecting surface oxidation, a common phenomenon in metal borides. spectroscopyonline.com

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy for Vibrational Modes

Raman spectroscopy of rare-earth hexaborides, including GdB₆, reveals Raman-active phonons associated with the vibrations of the B₆ octahedra in the range of 600–1400 cm⁻¹. researchgate.net Group theoretical analysis predicts specific Raman active modes for the cubic Pm-3m structure of GdB₆. sci-hub.se The polarization dependence of the Raman spectra helps in the precise assignment of these observed modes. researchgate.net

FTIR spectroscopy complements Raman by probing infrared-active vibrational modes. researchgate.net It can be used to identify functional groups on the surface of gadolinium boride nanoparticles, especially after surface modification. nih.gov

Interactive Table: Reported Raman Active Modes for GdB₆

Wavenumber (cm⁻¹)Assignment
~1380A₁g
~1140E_g
~680T₂g

(Data derived from studies on rare-earth hexaborides) researchgate.netspectroscopyonline.com

UV-Vis-NIR Absorption Spectroscopy for Optical Properties

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) absorption spectroscopy is utilized to investigate the optical properties of gadolinium borides. nih.gov GdB₆ exhibits interesting optical characteristics, including weak absorption in the visible light range but strong absorbance in the near-infrared (NIR) and UV regions. researchgate.netresearchgate.net This property makes GdB₆ a potential candidate for applications such as solar radiation shielding materials. dntb.gov.uaaip.org The absorption spectra can be used to determine the optical band gap of the material. researchgate.net For GdB₆ nanoparticles, a broad absorption band from UV to NIR has been observed, with the absorbance being dependent on the nanoparticle concentration. ccspublishing.org.cn

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Quantification

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique that can be used for the rapid qualitative and quantitative elemental analysis of gadolinium borides. By focusing a high-energy laser pulse onto the sample surface, a plasma is created. The light emitted from the plasma is then collected and analyzed. Each element emits light at characteristic wavelengths, allowing for the identification and quantification of the elemental composition of the this compound sample. While specific LIBS studies on this compound are not extensively documented in the provided context, the technique is widely applicable to solid materials for elemental analysis.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the morphology, size, and crystal structure of gadolinium borides at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and size of this compound materials. nih.govnims.go.jp SEM images have revealed various morphologies, including nanowires, nanorods, and nanoparticles. nims.go.jpresearchgate.net For example, GdB₆ nanowires have been observed with lateral dimensions of 50-60 nm and lengths of several microns. nims.go.jp

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the detailed structural characterization of individual nanoparticles or nanowires. nims.go.jpgfz.de High-resolution TEM (HR-TEM) can even resolve the crystal lattice fringes, providing direct evidence of the crystalline nature of the material and allowing for the measurement of lattice spacing. nih.govresearchgate.net For instance, HR-TEM of GdB₆ nanoparticles has shown a lattice constant of 0.410 nm. nih.gov Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of a localized area of the sample. gfz.de

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, is used to determine the elemental composition of the sample, confirming the presence and relative amounts of gadolinium and boron. nims.go.jp

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials. In the context of gadolinium borides, SEM is employed to examine the shape, size distribution, and degree of agglomeration of the synthesized powders.

Studies on gadolinium tetraboride (GdB₄) have utilized SEM to assess particle morphology following synthesis. jkcs.or.kr For instance, GdB₄ powder synthesized via the boron carbide reduction of gadolinium oxide (Gd₂O₃) at 1500°C in a vacuum shows distinct particle characteristics when viewed under SEM. jkcs.or.kr Similarly, when this compound nanocrystals are produced through molten salt synthesis, SEM observations are critical for determining the influence of synthesis parameters on the final morphology and particle size. researchgate.net Research has shown that the mean particle size of synthesized GdB₆ can be in the sub-micron range. researchgate.net In related rare-earth borides, such as yttrium boride, field emission SEM (FE-SEM) has revealed agglomerated particle morphologies. researchgate.net The technique is also sensitive enough to observe morphological changes resulting from chemical processes; for example, a noticeable decrease in particle size and change in morphology were observed in strontium boride (SrB₆) powders after lithiation. uga.edu

Table 1: SEM Analysis of this compound and Related Compounds

Compound Synthesis Method Key SEM Findings Reference
GdB₄ Boron carbide reduction of Gd₂O₃ Examination of particle morphology jkcs.or.kr
GdB₆ Nanocrystals Molten salt synthesis Sub-micron mean particle size researchgate.net
Yttrium Boride (YB₄) Metallothermic reduction Agglomerated particle morphology researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer unparalleled insight into the internal structure of materials at the nanoscale. nanoscience.com These techniques are indispensable for characterizing the nanostructure, crystallinity, and atomic lattice of gadolinium borides. thermofisher.comwikipedia.org By transmitting a beam of electrons through an ultra-thin sample, TEM can reveal features like grain boundaries, defects, and the size and distribution of nanoparticles. nanoscience.com

HRTEM, a phase-contrast imaging technique, allows for the direct visualization of the atomic structure of a crystalline sample. wikipedia.orgxray.cz The interference of the transmitted and scattered electron beams creates an image where lattice fringes are visible, corresponding to the atomic planes of the crystal. nanoscience.com This makes it possible to identify the crystal structure, measure interatomic spacings, and observe defects at the atomic level. thermofisher.comwikipedia.org For example, in studies of yttrium boride nanoparticles, a material related to this compound, TEM analysis determined the particle size to be in the range of 40 to 60 nm. researchgate.net In other complex gadolinium oxides, HRTEM has been used to characterize the particle size distribution and confirm the crystalline structure indicated by other methods like X-ray diffraction. researchgate.net

Electron Dispersive Spectroscopy (EDS) for Elemental Mapping

Electron Dispersive Spectroscopy (EDS, also known as EDX) is an analytical technique integrated with electron microscopes (both SEM and TEM) to provide elemental composition information. bruker.comthermofisher.com When the high-energy electron beam strikes the sample, it causes atoms to emit characteristic X-rays. bruker.comthermofisher.com The energy of these X-rays is unique to each element, allowing for their identification. bruker.com By scanning the electron beam across the sample, an elemental map can be generated, visualizing the spatial distribution of different elements. jeol.comebatco.com

In the synthesis and characterization of gadolinium borides, EDS is used to confirm the presence and purity of the desired elements (gadolinium and boron) and to detect any contaminants or unreacted starting materials. researchgate.net For example, studies on the synthesis of rare-earth borides like LaB₆ have used EDS to identify the presence of residual reactant oxide phases. researchgate.net For this compound, EDS analysis provides crucial verification of the stoichiometry and elemental homogeneity of the synthesized product. researchgate.netresearchgate.net This is particularly important in ensuring that the material's properties are not compromised by impurities.

Table 2: Principles of EDS Analysis

Feature Description
Mechanism An incident electron beam excites a sample, causing the emission of characteristic X-rays from the atoms within. thermofisher.com
Output An energy spectrum with peaks corresponding to the elements present. The peak intensity relates to the element's concentration. ebatco.com
Capability Provides qualitative and quantitative elemental analysis, point analysis, line scans, and 2D elemental maps. jeol.comebatco.com

| Application | Verifies elemental composition, stoichiometry, purity, and distribution of elements within the sample. researchgate.net |

Dynamic Light Scattering (DLS) for Hydrodynamical Size and Agglomeration

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in a liquid suspension. wyatt.comunchainedlabs.com The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. usp.org When a laser illuminates the particles, the scattered light intensity fluctuates over time due to their movement. mdpi.com DLS analyzes these fluctuations to determine the translational diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. usp.org

While specific DLS studies on this compound nanoparticles are not prevalent in the reviewed literature, the technique is highly applicable for characterizing their behavior in colloidal suspensions. It can provide valuable data on the average particle size, the polydispersity index (a measure of the broadness of the size distribution), and the tendency of the nanoparticles to agglomerate. For instance, DLS has been used to measure the hydrodynamic radius of gadolinium-containing nanoplatforms, such as Gd-DTPA-clathrin cages, which were found to have a mean hydrodynamic radius of approximately 55.1 nm. researchgate.net This demonstrates the utility of DLS in characterizing the size and aggregation state of gadolinium-based nanoparticles in a liquid medium. researchgate.net

Advanced Magnetic and Thermophysical Characterization

The unique electronic configuration of gadolinium imparts interesting magnetic properties to its compounds. Characterizing these properties requires specialized techniques capable of probing magnetic behavior at both macroscopic and microscopic levels.

Superconducting Quantum Interference Device (SQUID) Magnetometry

A Superconducting Quantum Interference Device (SQUID) is the most sensitive type of magnetometer available, capable of measuring extremely subtle magnetic fields. jcmueller.dewikipedia.org This makes it an essential tool for the detailed characterization of the magnetic properties of materials like gadolinium borides. SQUID magnetometry is used to measure magnetic susceptibility and magnetization as a function of temperature and applied magnetic field. ubc.ca

Research on gadolinium-intercalated graphite (B72142) (Gd-GIC) provides a relevant example of SQUID's application. researchgate.net In that study, a SQUID magnetometer was used to measure the magnetic susceptibility from 2 K to 300 K. The measurements revealed a significant difference between zero-field-cooled (ZFC) and field-cooled (FC) data, and a sharp drop in susceptibility below 4 K, indicating the onset of a disordered magnetic state. researchgate.net Such measurements are critical for identifying magnetic phase transitions (e.g., paramagnetic to ferromagnetic or antiferromagnetic), determining transition temperatures (Curie or Néel temperatures), and studying complex magnetic phenomena like spin-glass behavior. ubc.ca

Table 3: SQUID Magnetometry Measurement Capabilities

Measurement Information Gained
Magnetization vs. Temperature (M vs. T) Identifies magnetic ordering temperatures (e.g., Curie, Néel) and phase transitions.
Magnetization vs. Field (M vs. H) Characterizes magnetic hysteresis, revealing properties like coercivity and remanence.

| AC Susceptibility | Probes the dynamics of magnetic moments, useful for studying spin glasses and superparamagnetism. |

Mössbauer Spectroscopy for Local Magnetic Environments

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of specific atomic nuclei within a material. caltech.edu It provides detailed information about the electronic state, chemical bonding, and, crucially, the magnetic properties at the atomic scale. carleton.edudemokritos.gr The technique relies on the recoil-free emission and resonant absorption of gamma rays by atomic nuclei. caltech.edu The resulting spectrum is analyzed for parameters like isomer shift, quadrupole splitting, and hyperfine magnetic field splitting, which are sensitive to the local electronic and magnetic environment of the Mössbauer-active isotope. carleton.edudiva-portal.org

While gadolinium itself has Mössbauer-active isotopes (e.g., ¹⁵⁵Gd), the technique is more commonly applied to elements like iron (⁵⁷Fe). To study gadolinium borides, one could potentially use ¹⁵⁵Gd Mössbauer spectroscopy or analyze samples doped with a Mössbauer-active probe like ⁵⁷Fe. The hyperfine interactions measured are directly related to the local magnetic field at the nucleus, which arises from the atom's own electrons and the influence of neighboring magnetic atoms. diva-portal.org This allows for the determination of valence states, spin states, and the nature of magnetic ordering as experienced by the probe nucleus, providing a microscopic complement to the macroscopic data from SQUID magnetometry. demokritos.gr

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
Gadolinium 23982 nih.gov
Gadolinium Hexaboride (GdB₆) 25021694 nih.govfishersci.esfishersci.at
Gadolinium Tetraboride (GdB₄) Not available

Thermogravimetric Analysis (TGA) for Thermal Stability and Reaction Kinetics

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and reaction kinetics of gadolinium borides. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on decomposition temperatures, oxidation resistance, and the nature of thermal degradation pathways. researchgate.netau.dk

Thermal Stability in Inert and Oxidative Atmospheres

The thermal stability of gadolinium borides, particularly gadolinium hexaboride (GdB₆), has been investigated under various atmospheric conditions. In an inert atmosphere, gadolinium borides exhibit high thermal stability. For instance, the thermal decomposition of complex borohydrides to form gadolinium tetraboride (GdB₄) indicates the stability of the boride phase at elevated temperatures. A study on the decomposition of a lithium-gadolinium borohydride (B1222165) chloride complex (LiGd(BH₄)₃Cl) under an argon flow revealed a decomposition pathway that yields GdB₄. filinchuk.com The analysis showed a primary mass loss event occurring between 200 °C and 450 °C, corresponding to the release of hydrogen and the formation of the stable boride and hydride phases. filinchuk.com

In an oxidative atmosphere, such as air, the stability is dictated by the onset of oxidation. TGA studies on GdB₆ show a distinct behavior characterized by weight gain due to the formation of gadolinium oxide (Gd₂O₃) and boron-containing species. One investigation of as-prepared GdB₆ in an ambient atmosphere up to 1200 °C revealed a multi-stage oxidation process. rsc.org An initial, rapid weight gain is observed below 800 °C, which is attributed to the formation of a protective oxide layer on the surface of the GdB₆ particles. rsc.org This layer passivates the surface and temporarily protects the underlying material from further oxidation. However, as the temperature increases further, this protective layer can be compromised, potentially due to the vaporization of boron sub-oxides (e.g., B₂O₃), leading to a subsequent, more significant weight gain. rsc.org

Similarly, TGA measurements of Gd¹⁰B₆ nanoparticles have shown that the inorganic core remains stable at temperatures below 450 °C. nih.gov In cases where these nanoparticles are functionalized with organic polymers for biomedical applications, the onset of decomposition is dictated by the organic component, which was observed to be around 330 °C. nih.govacs.org

The following table summarizes TGA findings for different this compound compounds and precursors.

Compound/PrecursorAtmosphereTemperature Range (°C)Key ObservationsReference
LiGd(BH₄)₃ClArgonRT - 500Main decomposition at 261 °C; 2.58% mass loss (H₂ release); forms GdB₄, GdH₂, LiCl. filinchuk.com
Gadolinium Hexaboride (GdB₆)AirRT - 1200Initial rapid weight gain below 800 °C (protective oxide layer), followed by further weight gain at higher temperatures. rsc.org
Gd¹⁰B₆ NanoparticlesNot SpecifiedRT - 450+Inorganic core is stable below 450 °C. Surface polymer stable up to ~330 °C. nih.govacs.org

Reaction Kinetics and Decomposition Pathways

TGA, often coupled with techniques like Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS), provides insight into the kinetics and mechanisms of decomposition. For gadolinium borides, the primary reactions of interest are decomposition (in inert atmospheres) and oxidation (in air or oxygen).

The decomposition of gadolinium-containing borohydride precursors is a key route to synthesizing gadolinium borides. TGA-DSC-MS analysis of LiGd(BH₄)₃Cl shows a single, sharp decomposition step. filinchuk.com

Decomposition Reaction: The thermal analysis indicates that hydrogen is the primary gaseous product released during decomposition. The process begins around 200 °C, peaks at 261 °C (DSC endotherm), and concludes by 450 °C. The solid residues were identified as a mixture of Gadolinium Tetraboride (GdB₄), Gadolinium Hydride (GdH₂), and Lithium Chloride (LiCl). filinchuk.com This suggests a reaction pathway where the complex borohydride breaks down into its more stable constituent phases.

The oxidation kinetics of gadolinium borides are more complex. The initial phase of oxidation for GdB₆ involves the formation of a passivating layer. rsc.org This process is a solid-gas reaction where oxygen from the atmosphere reacts with the GdB₆ surface.

Oxidation Reaction: The reaction products are typically gadolinium oxide (Gd₂O₃) and boron oxide (B₂O₃). The initial weight gain seen in the TGA curve corresponds to the uptake of oxygen. The kinetics in this initial stage can be complex, often following parabolic or para-linear models, characteristic of the growth of a protective scale. uni-hamburg.de At very high temperatures (above the vaporization point of B₂O₃, ~1250 °C), the protective layer is lost, leading to accelerated, often linear, oxidation kinetics as the bulk material is exposed. uni-hamburg.de

Detailed kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), can be determined by performing TGA experiments at multiple heating rates and applying isoconversional models (e.g., Kissinger-Akahira-Sunose or Flynn-Wall-Ozawa methods). uio.noescholarship.org While specific kinetic parameters for this compound are not widely published, the TGA data clearly delineates the temperature regimes of stability and the nature of the decomposition and oxidation reactions.

The research findings from TGA studies are summarized in the table below.

CompoundAnalysis TypeKey Findings
LiGd(BH₄)₃ClTGA/DSC/MSDecomposition Temperature: Main mass loss at 261 °C. filinchuk.comMass Loss: 2.58 wt% (theoretical H₂ content is 3.67%). filinchuk.comGaseous Products: H₂ (Hydrogen). filinchuk.comSolid Products: GdB₄, GdH₂, LiCl. filinchuk.com
Gadolinium Hexaboride (GdB₆)TGAThermal Stability: Shows initial oxidation below 800 °C in air, forming a protective layer. rsc.orgReaction: Oxidation leads to weight gain from the formation of oxides. rsc.org

Theoretical Modeling and Computational Approaches

First-Principles Calculations for Structure-Property Relationships

First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental in elucidating the relationship between the crystal structure and the electronic and magnetic properties of gadolinium borides. These calculations have been instrumental in revising and understanding the basic structural and electronic characteristics of various gadolinium boride phases. aps.org

For instance, in gadolinium hexaboride (GdB), DFT studies using the generalized-gradient approximation and considering the electron interaction parameter U have been performed. These calculations have shown a strong dependence of the antiferromagnetic (AFM) structures on the value of U, with a small U value (0–3 eV) providing the most consistent results with experimental ground-state properties. aps.org This work identified a C-type antiferromagnetic (C-AFM) ground state and a second stable E-type AFM structure. aps.org Furthermore, these studies revealed that distortions in the boron octahedron are crucial in the interplay between spin and lattice structures. aps.org

DFT calculations are also employed to investigate the effects of doping on the properties of materials. For example, studies on gadolinium-doped graphitic carbon nitride have used DFT to understand possible bonding configurations and the resulting modifications to the electronic bandgap. rsc.org Similar approaches can be applied to understand the effects of dopants or defects in this compound lattices.

The reliability of first-principles calculations is often validated by comparing computed lattice parameters and volumes with experimental data, which generally show good agreement. rsc.org These validated computational models can then be used to predict various properties, including electronic band structures, density of states, and magnetic ordering. aps.orgmpg.de For example, in the GdPdB system, DFT-based calculations have shown that the Gd state remains stable, leading to an almost linear behavior of the lattice parameter as a function of boron content, which follows Vegard's law. mpg.de

Table 1: Calculated vs. Experimental Lattice Parameters for this compound Compounds This table would be populated with specific data from relevant research papers comparing theoretically calculated and experimentally measured lattice parameters for different this compound phases.

No specific comparative data was found in the search results to populate this table.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) simulations are a powerful computational technique used to study the dynamic behavior of materials at finite temperatures. This method combines first-principles electronic structure calculations with classical molecular dynamics, allowing for the simulation of atomic motion over time while treating the interatomic forces quantum mechanically.

While specific AIMD studies focused solely on the dynamic behavior of bulk this compound were not prevalent in the provided search results, the methodology is widely applied to similar materials to understand their thermal stability and dynamic properties. For instance, AIMD simulations are performed in the NVT (canonical) ensemble at a specific temperature (e.g., 300 K) using a thermostat like the Nosé-Hoover thermostat to control the temperature. escholarship.org The simulation proceeds with a small time step (e.g., 1 fs), and trajectories are collected over several picoseconds to analyze the system's dynamic evolution. escholarship.org

This approach has been used to study the dynamic flexibility of gadolinium-based complexes in aqueous solutions, revealing insights into their conformational motions. researchgate.netnih.gov For example, AIMD simulations demonstrated that the hydroxypropyl arms of the Gd-HP-DO3A complex are dynamically flexible. researchgate.net In the context of borides, AIMD has been used to generate amorphous silicon boride structures and study their properties. nih.gov These simulations can reveal how the structure evolves over time, identify stable and metastable configurations, and provide information on phenomena like phase transitions and diffusion.

For gadolinium borides, AIMD could be employed to:

Investigate the stability of the boron sublattices at high temperatures.

Simulate melting behavior and liquid structures. aps.org

Study the dynamics of defects or dopants within the crystal lattice.

Analyze the influence of temperature on magnetic and electronic properties.

Computational Studies of Chemical Bonding Motifs and Electron Localization

Computational studies are crucial for analyzing the intricate chemical bonding within gadolinium borides. The electron-deficient nature of boron leads to the formation of complex one-, two-, and three-dimensional boron networks, and understanding the bonding in these structures is key to explaining their properties. mpg.dempg.de

The Electron Localization Function (ELF) is a particularly useful tool for visualizing chemical bonds. researchgate.netuni-marburg.de It provides a quantum mechanical description that aligns with intuitive chemical concepts of bonding and non-bonding electron pairs. In complex borides, ELF analysis can reveal covalent B-B bonds within boron polyhedra and polar covalent interactions between gadolinium and boron atoms. mpg.de For example, in a gadolinium silicon boride compound, an ELF plot showed maxima between boron atoms, indicating B-B bonding within B units and between these units and boron octahedra. researchgate.net

Crystal Orbital Hamilton Population (COHP) analysis is another method used to quantify bonding interactions by partitioning the band structure energy into contributions from specific atomic pairs. rwth-aachen.de This can help to determine the strength and nature (bonding, non-bonding, or anti-bonding) of interactions like Gd-B, B-B, and Gd-Gd.

Through these computational tools, researchers have analyzed the bonding in various borides, revealing, for example, the formation of covalently bonded polyanions like [B] rings in some ternary borides. mpg.de In lanthanide boride clusters, quantum chemical studies have shown that the bonding between lanthanide atoms and boron rings involves interactions between the lanthanide 5d orbitals and the delocalized σ and π orbitals of the boron ring. pnas.org A unique (d–p)δ bond was identified as an important component of these interactions. pnas.org These detailed bonding analyses are essential for understanding structure-property relationships and for the rational design of new materials. mpg.de

Theoretical Prediction of Novel this compound Phases and Their Properties

First-principles calculations are a powerful engine for the discovery of new materials. By calculating the formation enthalpies and checking for dynamic stability (e.g., through phonon dispersion calculations), it is possible to predict the existence of novel, thermodynamically stable this compound phases before they are synthesized in the lab. acs.orgnih.govnih.gov

This predictive approach often involves high-throughput computational screening, where a large number of potential compositions and crystal structures are evaluated for stability. acs.orgnih.gov For example, extensive first-principles studies have been used to explore chemical ordering in alloyed MAlB systems, leading to the prediction of 15 new stable phases with in-plane chemical ordering, which were subsequently verified by synthesis. acs.orgnih.govnih.gov This methodology can be applied to the gadolinium-boron system, potentially including other elements to predict new ternary or quaternary borides.

Once a new stable phase is predicted, its physical properties can be calculated. These predictions include:

Structural Properties: Lattice parameters and crystal symmetry. oaepublish.com

Mechanical Properties: Bulk modulus, shear modulus, Young's modulus, and hardness can be estimated from calculated elastic constants (C). arxiv.org

Electronic Properties: Band structure and density of states calculations can determine if a material is metallic, semiconducting, or insulating. oaepublish.comresearchgate.net

Magnetic Properties: The magnetic ground state (ferromagnetic, antiferromagnetic, etc.) and magnetic moment can be predicted. acs.org

Thermodynamic Properties: Parameters like the Debye temperature and melting temperature can be estimated. arxiv.org

Recently, machine learning algorithms combined with DFT have emerged as a new frontier for accelerating the discovery of new materials, including novel crystal structures of compounds like gadolinium scandate (GdScO). oaepublish.com Such data-driven approaches could significantly expand the known phase space of gadolinium borides, guiding experimental efforts toward the synthesis of new functional materials with tailored properties. oaepublish.com

Emerging Research Directions and Advanced Applications of Gadolinium Boride

Biomedical Research Applications

The unique nuclear and magnetic properties of gadolinium and boron have positioned compounds containing these elements at the forefront of cutting-edge biomedical research, particularly in oncology.

Gadolinium and Boron Neutron Capture Therapy (GdBNCT/GdNCT) Agents

Gadolinium and Boron Neutron Capture Therapy (GdBNCT or GdNCT) is an emerging binary radiation therapy. This approach involves the selective accumulation of gadolinium-157 (¹⁵⁷Gd) and/or boron-10 (B1234237) (¹⁰B) in tumor cells, which are then irradiated with a beam of low-energy (thermal) neutrons. The capture of a neutron by ¹⁵⁷Gd, which has an exceptionally high thermal neutron capture cross-section of 255,000 barns, results in the emission of gamma rays and internal conversion electrons. researchgate.networldscientific.com Similarly, ¹⁰B captures a neutron to produce high-energy alpha particles and lithium-7 (B1249544) nuclei. nih.gov These emitted particles have a short range, localizing their destructive effects to the cancer cells that have taken up the capture agents. acs.orgresearchgate.net

A critical challenge in Neutron Capture Therapy is achieving a high concentration of the capture agent within the tumor while minimizing its presence in surrounding healthy tissues. thno.org To address this, researchers are designing and synthesizing multifunctional compounds that can specifically target cancer cells.

These advanced agents often feature a core containing gadolinium and/or boron, conjugated with various targeting ligands. researchgate.net These ligands can include small molecules, peptides (like RGDs), and larger biological molecules such as antibodies, which bind to specific receptors or transporters that are overexpressed on the surface of cancer cells. researchgate.netmdpi.com For example, some strategies involve targeting the folate receptor, which is often overexpressed in various tumor types, by attaching folic acid to the nanoparticle carrier. rsc.org Another approach is to target the L-type amino acid transporter 1 (LAT1), which is highly expressed in many cancer cells, using agents like boronophenylalanine (BPA). jkslms.or.kr

The synthesis of these complex molecules can involve multi-step procedures. For instance, gadolinium chelates can be designed with reactive groups that allow for their covalent attachment to other molecules or nanoparticles. nih.gov In one approach, gadolinium chelates were attached to mesoporous silica (B1680970) nanospheres via a redox-responsive disulfide bond, allowing for controlled release. nih.gov Another strategy involves the synthesis of boron-containing macrocyclic polyamines and their zinc(II) complexes to enhance uptake in cancer cells. acs.org The development of dual boron/Gd agents is also an active area of research, aiming to combine the therapeutic advantages of both elements and facilitate MRI-guided therapy. nih.gov

The therapeutic efficacy of GdNCT and GdBNCT stems from the highly localized and damaging radiation emitted upon neutron capture. When ¹⁵⁷Gd captures a thermal neutron, it releases a cascade of prompt gamma rays and energetic electrons, including Auger and internal conversion electrons. researchgate.netmdpi.com These particles, particularly the short-range Auger electrons, are highly effective at causing complex and difficult-to-repair DNA double-strand breaks when the gadolinium atom is located in close proximity to the cell nucleus. aacrjournals.org The gamma rays, having a longer range, can damage cells further from the neutron capture event, potentially leading to a more uniform dose distribution within the tumor. researchgate.netfrontiersin.org

In combined GdBNCT, the short-range, high-linear energy transfer (LET) alpha particles from ¹⁰B neutron capture complement the effects of the electrons and gamma rays from ¹⁵⁷Gd. nih.govacs.org The alpha particles are highly destructive but have a very limited path length of about 5-9 micrometers, roughly the diameter of a single cell. researchgate.net This makes them extremely effective at killing the cells that have taken them up.

To enhance the delivery and concentration of gadolinium and boron in tumors, various nanoparticle-based systems are under active development. mdpi.comnih.gov These nanocarriers can exploit the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive accumulation of nanoparticles. rsc.org

Examples of nanoparticle platforms being investigated include:

Liposomes : These are vesicles composed of lipid bilayers that can encapsulate gadolinium and/or boron compounds. Studies have shown that gadolinium-entrapped liposomes can accumulate in tumors and lead to significant tumor growth suppression after neutron irradiation. nih.govnih.gov

Boron Carbide (B₄C) Nanoparticles : These nanoparticles offer a high boron content and chemical inertness. nih.gov They can be functionalized with gadolinium compounds and fluorophores to create multifunctional agents for combined therapy and imaging. nih.gov Surface modification with polymers like polyglycerol or targeting moieties such as folic acid can improve their biocompatibility and tumor-targeting ability. rsc.org

Gadolinium Oxide (Gd₂O₃) Nanoparticles : These nanoparticles serve as a core for delivering gadolinium. They can be coated with silica and functionalized with other elements or targeting ligands. acs.orgresearchgate.net

Polymeric Nanoparticles : Biocompatible polymers like poly(vinyl alcohol) (PVA) and polydopamine (PDA) have been used to encapsulate agents like BPA, improving their uptake and retention in cancer cells. jkslms.or.kr

Mesoporous Silica Nanospheres (MSNs) : These particles have a high surface area and porous structure, allowing for the loading of gadolinium chelates. nih.gov

These nanoparticle systems aim to improve the tumor-to-blood and tumor-to-normal-tissue ratios of the capture agents, a critical factor for the success of NCT. thno.org

The therapeutic potential of various gadolinium and boron-containing compounds has been evaluated in numerous preclinical studies, both in cell cultures (in vitro) and in animal models (in vivo).

In vitro cytotoxicity studies are used to assess the cell-killing ability of these agents following neutron irradiation. For example, one study compared the effects of different nanoparticle formulations on head and neck cancer cells. acs.org The results showed that combined GdBNCT using anti-EGFR-Gd¹⁰B₆ nanoparticles resulted in significantly higher neutron-induced cell death compared to either BNCT or GdNCT alone. acs.orgnih.gov Another study observed additive cytotoxic effects when colon cancer cells were treated with both boron- and gadolinium-encapsulated liposomes. nih.gov

In vivo studies using animal models, typically tumor-bearing mice, are crucial for evaluating tumor suppression and systemic effects. In a study using gadolinium-entrapped liposomes, a significant suppression of tumor growth was observed in the group that received both the liposomes and neutron irradiation, compared to control groups. nih.gov Another study involving a gadolinium-boron-conjugated albumin (Gd-MID-BSA) also demonstrated significant tumor growth suppression after thermal neutron irradiation without apparent side effects. acs.org However, some studies have noted complexities; for instance, the co-injection of boron and gadolinium liposomes resulted in less tumor suppression than boron liposomes alone, possibly due to a shielding effect of gadolinium against thermal neutrons. nih.gov

These preclinical evaluations are essential for optimizing the design of capture agents and delivery systems before they can be considered for clinical trials.

Development of Nanoparticle-Mediated Delivery Systems for Neutron Capture Agents

Research on Gadolinium Boride as an MRI Contrast Agent Enhancement Material

The paramagnetic properties of the gadolinium ion (Gd³⁺) make it a highly effective contrast agent for Magnetic Resonance Imaging (MRI). nih.govwikipedia.org Gadolinium-based contrast agents (GBCAs) work by shortening the T1 relaxation time of nearby water protons, which enhances the signal intensity and improves the contrast of MRI images. stanfordmaterials.comopenaccessjournals.com This allows for better visualization of tissues, blood vessels, and abnormalities like tumors. insideradiology.com.au

In the context of GdNCT and GdBNCT, the inherent MRI contrast capabilities of gadolinium are being leveraged to create "theranostic" agents—compounds that combine both therapeutic and diagnostic functions. researchgate.networldscientific.com By incorporating gadolinium into the neutron capture therapy agent, it becomes possible to use MRI to non-invasively monitor the biodistribution and accumulation of the agent in the tumor before neutron irradiation. nih.govacs.org This image-guided approach is crucial for treatment planning, ensuring that a sufficient concentration of the capture agent has reached the target before proceeding with the therapy. acs.org

Researchers have developed various dual-purpose agents, such as gadolinium-boron-conjugated albumin and gadolinium-functionalized nanoparticles, that have shown promise in preclinical MRI studies. nih.govacs.org For example, a study using a gadolinium-boron-conjugated albumin (Gd-MID-BSA) in tumor-bearing mice showed significant signal enhancement in the tumor on T1-weighted MR images, confirming the accumulation of the agent at the target site. acs.org Similarly, a probe named Gd-DO3A-Am-PBA was developed for targeted imaging of tumors expressing sialic acid, demonstrating enhanced tumor accumulation and retention compared to a commercial GBCA. nih.gov The development of gadolinium oxide nanoparticles also represents a promising direction for creating highly effective MRI contrast agents that can be integrated into therapeutic platforms. stanfordmaterials.comopenaccessjournals.com

This dual-functionality not only aids in pre-treatment planning but also holds the potential for real-time tracking of the agent during therapy, paving the way for more precise and personalized cancer treatments. researchgate.net

Nuclear Technology Applications

Development of Advanced Burnable Absorbers for Nuclear Reactor Control

This compound is under investigation as an advanced burnable absorber in nuclear reactors. Burnable absorbers are materials with high neutron absorption cross-sections that are incorporated into the reactor core to control reactivity. Ideally, they burn up at a rate similar to the fuel, helping to maintain a more level power distribution and reducing the need for large control systems. science.gov

Gadolinium is a potent neutron absorber, particularly its isotopes Gd-155 and Gd-157, which have the highest neutron absorption cross-sections among all stable isotopes. osti.gov This makes it highly effective for compensating for the initial excess reactivity of fresh fuel. osti.gov Boron, specifically the isotope B-10, is also a commonly used burnable absorber. osti.gov

However, both materials have drawbacks. When boron absorbs a neutron, it transmutes into lithium and helium, and the helium gas can increase internal pressure within the fuel rod. science.govunt.edu Natural gadolinium has several isotopes with low neutron absorption cross-sections that remain at the end of the fuel cycle, acting as a penalty to fuel efficiency. unt.edu Some gadolinium isotopes also transmute into other highly neutron-absorbing isotopes, complicating the depletion process. unt.edu

Research is focused on optimizing the use of these elements, potentially in a compound form like this compound, to create a more ideal burnable absorber. The goal is to achieve a material that burns away more completely and predictably, enhancing reactor safety and fuel cycle efficiency. osti.gov

Studies on Neutron Absorption Cross-Section Enhancement

The effectiveness of a neutron absorber is determined by its neutron absorption cross-section, a measure of the probability that it will absorb a neutron. Both gadolinium and boron have isotopes with exceptionally high cross-sections. osti.govphoenixneutronimaging.com

Gadolinium: The isotopes Gd-155 and Gd-157 have thermal neutron absorption cross-sections of approximately 61,000 barns and 254,000 barns, respectively. mdpi.com Natural gadolinium, with its mix of isotopes, is considered a "black" absorber because it is so effective at absorbing thermal neutrons. osti.gov

Boron: The isotope B-10 has a thermal neutron absorption cross-section of about 3,840 barns. osti.gov

Table 1: Thermal Neutron Absorption Cross-Sections of Relevant Isotopes

IsotopeThermal Neutron Cross-Section (barns)
Gadolinium-155~61,000
Gadolinium-157~254,000
Boron-10~3,840

Data sourced from multiple references. osti.govmdpi.com

Materials Science and Engineering Innovations

Exploration as High-Performance Thermionic Cathode Materials

This compound (specifically gadolinium hexaboride, GdB₆) is being investigated as a material for high-performance thermionic cathodes. Thermionic cathodes are components in devices like electron microscopes and X-ray tubes that emit electrons when heated. The efficiency of a thermionic cathode is largely determined by its work function, which is the minimum energy required to release an electron from its surface. A lower work function allows for electron emission at lower temperatures, leading to longer cathode life and improved device performance.

Rare-earth hexaborides, including GdB₆, are known for their low work functions and high melting points, making them suitable for these applications. researchgate.netgoogle.com Research has shown that GdB₆ has a lower work function than the commonly used lanthanum hexaboride (LaB₆). google.com However, the synthesis of pure GdB₆ can be challenging, as it is often produced with other boride phases, such as tetraborides. google.com

Recent studies have focused on developing synthesis techniques to produce pure, nanocrystalline GdB₆ at lower temperatures. One study reported the successful synthesis of GdB₆ with a work function of 2.42 ± 0.09 eV. researchgate.net The performance of GdB₆ as a thermionic cathode is also being compared to other hexaboride materials to determine the optimal material for specific applications, such as in thermionic RF guns for free-electron lasers. cern.ch

Investigations into Catalytic Activity (e.g., Dye Degradation Mechanisms)

Gadolinium-based materials, including gadolinium compounds, are being explored for their potential as catalysts in various chemical reactions, including the degradation of organic dyes in wastewater. Photocatalysis is a process that uses light to activate a catalyst to break down pollutants.

While specific research on the catalytic activity of this compound for dye degradation is emerging, studies on related gadolinium compounds provide insights into the potential mechanisms. For example, gadolinium oxide (Gd₂O₃) nanoparticles have been shown to be effective in the photocatalytic degradation of dyes like Congo red and methylene (B1212753) blue. researchgate.net The mechanism involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), when the catalyst is exposed to light. researchgate.net These radicals then attack and break down the complex organic dye molecules into simpler, less harmful substances. researchgate.net

The efficiency of the photocatalyst can be influenced by factors such as its particle size, surface area, and optical band gap. researchgate.net Research on composite materials, such as those combining gadolinium compounds with other materials like graphitic carbon nitride (g-C₃N₄), aims to enhance the photocatalytic activity by improving light absorption and charge separation. researchgate.net The potential of this compound in this area lies in the unique electronic and surface properties that may arise from the combination of gadolinium and boron, which could lead to enhanced catalytic performance.

Potential in Magnetic Refrigeration Technologies and Magnetocaloric Effect Studies

Gadolinium and its alloys are benchmark materials for magnetic refrigeration due to their significant magnetocaloric effect (MCE) near room temperature. wikipedia.orgarxiv.orgaip.org The MCE is a phenomenon where a material's temperature changes when it is exposed to a changing magnetic field. wikipedia.org This effect can be harnessed to create more energy-efficient and environmentally friendly refrigeration technologies compared to conventional gas-compression systems. researchgate.net

The MCE in gadolinium is attributed to its large magnetic moment and the fact that it undergoes a second-order magnetic phase transition at a Curie temperature of around 294 K (21°C), which is close to room temperature. arxiv.org This transition from a ferromagnetic to a paramagnetic state is accompanied by a significant change in magnetic entropy, which drives the cooling effect. arxiv.org

While much of the research has focused on pure gadolinium and its alloys, the study of gadolinium-containing compounds, including borides, is an active area of investigation. acs.org The introduction of other elements, such as boron, can modify the magnetic and structural properties of the material, potentially leading to an enhanced MCE or a shift in the operating temperature. For instance, a study on gadolinium tetraboride has explored its low-temperature heat capacity and thermal expansion. aip.org The goal is to discover new materials with a large MCE that are composed of more abundant and less expensive elements than pure gadolinium, while also exhibiting minimal magnetic and thermal hysteresis for efficient refrigeration cycles. wikipedia.orgacs.org

Research on High-Temperature and Durable Coating Materials

The development of materials capable of withstanding extreme environments is critical for advancements in aerospace, energy, and manufacturing sectors. Gadolinium borides, specifically gadolinium tetraboride (GdB₄) and gadolinium hexaboride (GdB₆), have emerged as materials of significant research interest for high-temperature and durable coatings. Their inherent properties, such as high melting points, exceptional hardness, and thermal stability, make them promising candidates for protecting components subjected to intense heat, wear, and corrosive atmospheres. americanelements.comamericanelements.comfishersci.be

Research into this compound coatings is driven by the need for materials that can operate reliably under demanding conditions, such as those found in hypersonic vehicles, gas turbines, and advanced cutting tools. nih.gov These borides are part of a larger class of materials known as ultra-high-temperature ceramics (UHTCs), which are valued for their structural integrity at temperatures exceeding 1650°C. nih.govamericanelements.com

Intrinsic Properties and Research Findings

Gadolinium borides possess a combination of physical characteristics that make them suitable for high-temperature applications. Both GdB₄ and GdB₆ are noted for their high melting points and hardness, which are fundamental requirements for durable and wear-resistant coatings. americanelements.comfishersci.be

PropertyGadolinium Tetraboride (GdB₄)Gadolinium Hexaboride (GdB₆)
Melting Point2650°C fishersci.be2510°C fishersci.at
Crystal StructureTetragonal fishersci.beCubic americanelements.com
Hardness (GPa)21.4 fishersci.beData not widely available, but generally noted for exceptional hardness americanelements.com
Thermal Conductivity (W/m·K)148.5 fishersci.beData not widely available
Key Research ObservationForms a porous, non-protective oxide layer when exposed to air at 900°C. fishersci.beConsidered for durable coatings due to hardness and thermal stability. americanelements.com

While the intrinsic hardness and high melting points are advantageous, research has shown that the primary challenge for boride-based coatings is their oxidation resistance at elevated temperatures. fishersci.se Studies on GdB₄, for instance, revealed that upon exposure to air at 900°C, it forms a porous and non-protective oxide layer, which compromises its durability in oxidizing environments. fishersci.be This is a common issue among borides, which tend to form boron oxide (B₂O₃) layers that can evaporate at high temperatures, offering limited protection against further oxidation. fishersci.se

Advanced Research Directions

To overcome the limitations of pure this compound, current research is exploring the development of composite and multi-layered coating systems. The strategy often involves combining this compound with other materials to enhance specific properties, particularly oxidation resistance. fishersci.seattelements.com

Alloying and Composite Formation: A common approach to improve the high-temperature performance of borides is to alloy them with elements like silicon (Si) or aluminum (Al). fishersci.se These elements form stable oxides (e.g., SiO₂, Al₂O₃) that can create a dense, protective scale on the coating's surface, preventing further oxidation of the underlying boride. While specific research on Si-alloyed this compound is not widely published, this method has proven effective for other transition metal borides. fishersci.se

Boriding Process Enhancement: The thermochemical boriding process, which diffuses boron into a metal's surface to form hard boride layers, can be enhanced with rare-earth elements. Studies have shown that the addition of gadolinium to the boronizing process for steels can significantly increase the depth of the resulting boride layer, potentially leading to more robust and wear-resistant surfaces. epa.gov

Q & A

Basic Research Questions

Q. What are the established synthesis methods for gadolinium boride (GdB_x), and how do experimental parameters influence phase purity?

  • Methodological Answer : The primary synthesis routes include solid-state reaction (e.g., stoichiometric mixing of Gd and B powders at 1200–1600°C under inert gas), chemical vapor deposition (CVD) for thin films, and arc-melting for single-crystal growth. To ensure phase purity, control heating rates (5–10°C/min), dwell times (8–12 hours), and post-synthesis quenching. Characterization via XRD and Rietveld refinement is critical to confirm crystallographic phases (e.g., GdB₆ vs. GdB₄) .

Q. How can researchers characterize the crystallographic structure and surface morphology of this compound?

  • Methodological Answer : Use XRD with Cu-Kα radiation (2θ range: 10°–80°) to identify lattice parameters and phase composition. Pair with TEM/SAED for nanoscale structural analysis. Surface morphology is best analyzed via SEM with EDS mapping to detect elemental segregation. For oxidation studies, XPS can identify surface Gd³⁺ and B-O bonding states, which are common post-synthesis .

Q. What spectroscopic techniques are optimal for analyzing this compound’s electronic properties?

  • Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy reveals optical bandgaps (typically 1.5–2.5 eV for GdB₆). X-ray absorption spectroscopy (XAS) at Gd L₃-edges probes unoccupied 4f states. For magnetic properties, SQUID magnetometry under zero-field-cooled (ZFC) and field-cooled (FC) conditions quantifies paramagnetic-to-antiferromagnetic transitions near 15 K .

Advanced Research Questions

Q. How can discrepancies in reported thermal conductivity values of this compound be systematically addressed?

  • Methodological Answer : Discrepancies often arise from differences in sample porosity, grain boundaries, or measurement techniques (e.g., laser flash vs. steady-state methods). To resolve this, standardize sample preparation (e.g., spark plasma sintering for dense pellets) and validate results using dual techniques. Cross-reference with DFT-predicted phonon dispersion curves to isolate intrinsic vs. extrinsic thermal transport mechanisms .

Q. What computational approaches best model this compound’s electronic structure and defect dynamics?

  • Methodological Answer : Density functional theory (DFT+U) with Hubbard corrections (U = 6–8 eV for Gd 4f orbitals) accurately predicts band structures and boron vacancy formation energies. For defect dynamics, ab initio molecular dynamics (AIMD) at 300–1000 K simulates vacancy migration pathways. Pair these with experimental positron annihilation spectroscopy to validate vacancy concentrations .

Q. How can interfacial stability between this compound and common substrates (e.g., SiC, Al₂O₃) be evaluated for high-temperature applications?

  • Methodological Answer : Conduct accelerated aging tests at 800–1000°C in controlled atmospheres (Ar, vacuum) for 100+ hours. Use TEM cross-sectional imaging and EDS line scans to detect interdiffusion. Complement with nanoindentation to measure adhesion energy (≥10 J/m² is desirable). Phase-field modeling can predict long-term interfacial degradation under thermal cycling .

Q. What strategies mitigate surface oxidation of this compound in ambient environments?

  • Methodological Answer : Apply in situ ALD coatings (e.g., 5–10 nm Al₂O₃) post-synthesis to passivate surfaces. Alternatively, dope with carbon (≤5 at.%) during synthesis to form protective B-C surface layers. Surface-sensitive techniques like AES or TOF-SIMS quantify oxide layer thickness (<2 nm is acceptable for most applications) .

Guidelines for Data Interpretation and Reproducibility

  • Contradiction Analysis : When conflicting data arise (e.g., magnetic susceptibility curves), document all experimental variables (particle size, measurement field strength) and compare with literature using multivariate regression. Use open-source databases like Materials Project to benchmark theoretical predictions .
  • Reproducibility : Adhere to the "experimental section" guidelines in : report furnace type, gas flow rates, and precursor purities. For computational studies, share input files (e.g., VASP POSCAR) and pseudopotentials in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.